molecular formula C14H16FN3O4S2 B12206434 N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide

N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide

Cat. No.: B12206434
M. Wt: 373.4 g/mol
InChI Key: SEKOKHXEJMFFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide involves several steps. One common method includes the reaction of 2-fluorophenol with butanoyl chloride to form 2-(2-fluorophenoxy)butanoyl chloride. This intermediate is then reacted with 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction typically requires the use of a base such as triethylamine and is carried out under reflux conditions .

Chemical Reactions Analysis

N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or bacterial growth .

Comparison with Similar Compounds

N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)butanamide can be compared with other thiadiazole derivatives, such as:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.

    Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.

    Megazol: A compound with antimicrobial properties used in the treatment of parasitic infections.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H16FN3O4S2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C14H16FN3O4S2/c1-3-10(22-11-8-6-5-7-9(11)15)12(19)16-13-17-18-14(23-13)24(20,21)4-2/h5-8,10H,3-4H2,1-2H3,(H,16,17,19)

InChI Key

SEKOKHXEJMFFNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC)OC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.